4-Methoxyphenol formate
Description
Conceptual Framework of Aryl Formate (B1220265) Esters in Organic Chemistry
Aryl formate esters are a class of organic compounds that are formally derived from a carboxylic acid, specifically formic acid, and a phenol. They possess the general structure R-COO-R', where R is a hydrogen atom and R' is an aryl group (a substituted or unsubstituted phenyl ring). dokumen.pub These esters are important substrates in several key organic transformations.
A cornerstone reaction involving aryl esters is the Fries rearrangement, a process that converts a phenolic ester into a hydroxy aryl ketone or aldehyde using a Lewis acid catalyst. wikipedia.orgajchem-a.com This reaction is ortho and para selective, with the product distribution often being influenced by reaction conditions such as temperature and the choice of solvent. wikipedia.org The mechanism involves the migration of the acyl (in this case, formyl) group from the phenolic oxygen to the aromatic ring. wikipedia.org Research has shown that aryl formates can also be synthesized through modern catalytic methods, such as the palladium-catalyzed carbonylation of aryl fluorosulfates, highlighting their continued relevance in synthetic chemistry. mdpi.com
Significance of 4-Methoxyphenol (B1676288) Formate as a Synthetic Intermediate
The primary significance of 4-methoxyphenol formate in academic research lies in its function as a synthetic intermediate. It serves as a precursor for the synthesis of valuable substituted aromatic aldehydes through reactions like the Fries rearrangement. When subjected to Fries rearrangement conditions, this compound is expected to rearrange to form hydroxy methoxybenzaldehydes, such as 2-hydroxy-5-methoxybenzaldehyde. wikipedia.orgwikipedia.org These products are valuable building blocks in the synthesis of more complex molecules for pharmaceuticals and other specialty chemicals. google.com
The utility of this compound extends to its role as a formylating agent. Studies have demonstrated that under the influence of a Lewis acid like boron trichloride (B1173362), aryl formates can generate a formylating species in situ. wiley.com This species can then react with other activated aromatic compounds, providing a regioselective route to aromatic aldehydes. wiley.comresearchgate.net This reactivity underscores the compound's importance in the strategic construction of functionalized aromatic systems.
The table below summarizes key physical properties of the parent compound, 4-Methoxyphenol, from which the formate ester is derived.
| Property | Value |
| Chemical Formula | C7H8O2 |
| Molar Mass | 124.14 g/mol |
| Appearance | Colorless to white, waxy solid |
| Melting Point | 54-57 °C |
| Boiling Point | 243-246 °C |
| Solubility | 40 g/L in water; Soluble in acetone, ethanol, benzene (B151609) |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.com
Overview of Research Trajectories in this compound Chemistry
Current research involving the class of aryl formates, including this compound, is largely focused on elucidating reaction mechanisms and developing novel synthetic methodologies. A significant research trajectory has been the detailed investigation of the Fries rearrangement mechanism for aryl formates. wiley.comamazonaws.com
Advanced spectroscopic techniques, such as multinuclear NMR, combined with computational studies like Density Functional Theory (DFT), have been employed to understand the intricate steps of this reaction. amazonaws.com These studies have provided strong evidence that the rearrangement promoted by boron trichloride is an intermolecular process. wiley.comresearchgate.net The reaction proceeds through the formation of an intermediate complex, followed by the release of formyl chloride, which then acts as the electrophile in a subsequent formylation step. wiley.com This understanding allows chemists to better predict and control the outcomes of such reactions.
Another area of research involves using aryl formates as bifunctional reagents in catalysis. For instance, they have been used as a source of carbon monoxide in palladium-catalyzed reactions for the synthesis of other esters or indole (B1671886) derivatives. mdpi.comnortheastern.edu These innovative approaches expand the synthetic utility of simple and stable precursors like this compound, aligning with the goals of efficient and sustainable chemistry.
The table below outlines key reactions involving aryl formate esters, which are central to the research surrounding this compound.
| Reaction | Description | Typical Catalysts/Reagents |
| Fries Rearrangement | Rearrangement of an aryl ester to a hydroxy aryl ketone/aldehyde. wikipedia.org | Lewis acids (e.g., AlCl3, BCl3, BF3), Protic acids (e.g., HF). wikipedia.orgwiley.com |
| Cross-Coupling Carbonylation | Aryl formate acts as a CO source to form a new ester. mdpi.com | Palladium catalysts (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand. mdpi.com |
| Formylation of Arenes | Aryl formate acts as a formylating agent for another activated aromatic ring. researchgate.net | Boron trichloride (BCl3). researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(4-methoxyphenyl) formate |
InChI |
InChI=1S/C8H8O3/c1-10-7-2-4-8(5-3-7)11-6-9/h2-6H,1H3 |
InChI Key |
YTECWTFSOKGVFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC=O |
Origin of Product |
United States |
Synthesis Methodologies of 4 Methoxyphenol Formate
Synthetic Routes via Baeyer-Villiger Oxidation Processes
The Baeyer-Villiger oxidation is a well-established and reliable method for the synthesis of esters from ketones or aldehydes. This process involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, with the insertion of an oxygen atom.
Oxidative Transformation of 4-Hydroxybenzaldehyde Precursors
The synthesis of 4-Methoxyphenol (B1676288) formate (B1220265) via the Baeyer-Villiger oxidation typically starts from 4-methoxybenzaldehyde (B44291) (also known as p-anisaldehyde). In this reaction, the aldehyde group is oxidized, leading to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, resulting in the formation of the corresponding formate ester. This transformation is a key step and is often followed by hydrolysis to produce 4-methoxyphenol, but the intermediate formate can be isolated under controlled conditions. The reaction is valued for its efficiency in converting aromatic aldehydes to their corresponding phenolic formates.
Application of Specific Oxidants and Catalysts in Baeyer-Villiger Reactions
A variety of oxidants and catalysts have been employed to facilitate the Baeyer-Villiger oxidation of p-anisaldehyde. The choice of reagent is crucial as it influences the reaction's efficiency, selectivity, and environmental impact.
Peroxyacids are the most common oxidants for this transformation. Among them, meta-chloroperbenzoic acid (m-CPBA) is widely used and has been shown to produce the formate in almost quantitative yield when the reaction is carried out in boiling dichloromethane. acs.org Other peroxyacids, such as peracetic acid and monopersuccinic acid, have also been utilized. researchgate.net
More recently, efforts have been directed towards using greener oxidants like hydrogen peroxide (H₂O₂). However, H₂O₂ is a weaker oxidant than peroxyacids and typically requires a catalyst to be effective in Baeyer-Villiger oxidations. wikipedia.orgmdpi.com A range of catalytic systems have been developed for this purpose, including those based on seleninic acid and solid acid catalysts like Sn-Beta zeolite. researchgate.net The use of H₂O₂ in combination with a suitable catalyst represents a more environmentally friendly approach to the synthesis. wikipedia.org
The table below summarizes various oxidants and catalysts used in the Baeyer-Villiger oxidation of p-anisaldehyde.
| Oxidant/Catalyst System | Precursor | Product | Observations |
| m-Chloroperbenzoic acid (m-CPBA) | p-Anisaldehyde | 4-Methoxyphenyl (B3050149) formate | Almost quantitative yield in boiling dichloromethane. acs.org |
| Monopersuccinic acid | p-Anisaldehyde | 4-Methoxyphenyl formate | Effective for the oxidation of methoxybenzaldehydes. researchgate.net |
| Hydrogen peroxide / Seleninic acid | p-Anisaldehyde | 4-Methoxyphenyl formate | A catalytic system for Baeyer-Villiger oxidation. researchgate.net |
| Hydrogen peroxide / H₂SO₄ | p-Anisaldehyde | 4-Methoxyphenyl formate | Catalytic use of a strong acid with H₂O₂. researchgate.net |
| Hydrogen peroxide / Formic acid | p-Anisaldehyde | 4-Methoxyphenyl formate | Utilizes formic acid in conjunction with H₂O₂. researchgate.net |
| Hydrogen peroxide / Sn-Beta zeolite | p-Anisaldehyde | 4-Methoxyphenyl formate | A solid acid catalyst promoting a greener reaction. researchgate.net |
Optimization Strategies for 4-Methoxyphenol Formate Yield
Optimizing the yield of this compound in Baeyer-Villiger reactions involves careful consideration of several experimental parameters. The selection of the oxidant is a primary factor; more reactive peroxyacids like trifluoroperacetic acid generally lead to faster reactions, but milder options like m-CPBA often provide excellent yields with better control. jk-sci.com
The choice of solvent also plays a significant role. Dichloromethane is a common solvent for m-CPBA oxidations, providing a good medium for the reaction to proceed to completion. The reaction temperature is another critical parameter to control. While some reactions are performed at room temperature, others, such as those using m-CPBA in dichloromethane, are carried out at reflux to ensure a high conversion rate. acs.org
For catalytic systems using hydrogen peroxide, the optimization focuses on the catalyst's nature and loading, the concentration of H₂O₂, and the reaction time. The use of solid acid catalysts, for example, can simplify the work-up procedure and allow for catalyst recycling, contributing to a more efficient and sustainable process. The pH of the reaction medium can also be a crucial factor, as the reaction is generally acid-catalyzed.
Emerging Synthetic Approaches for Aryl Formate Ester Formation
In addition to the classical Baeyer-Villiger oxidation, newer synthetic methodologies are being explored for the formation of aryl formate esters like this compound. These emerging approaches often prioritize catalytic efficiency, milder reaction conditions, and adherence to the principles of green chemistry.
Catalytic Systems in Esterification Processes
Modern catalytic systems offer alternative routes to this compound, primarily through the direct esterification of 4-methoxyphenol. One promising area is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can catalyze the transformylation of alcohols using a formate ester, such as methyl formate, as the formyl transfer agent. organic-chemistry.org This method is attractive due to its mild reaction conditions and the low toxicity of the reagents involved. The mechanism typically involves the activation of the alcohol by the NHC catalyst, facilitating its reaction with the formyl source.
Another approach involves the use of ionic liquids as both solvents and catalysts. Certain ionic liquids with dual Brønsted-Lewis acidity have been shown to be effective catalysts for esterification reactions. nih.gov These systems can offer advantages in terms of catalyst recyclability and simplified product separation. Palladium-catalyzed esterification of aryl halides using aryl formates as a source of carbon monoxide has also been reported, representing an innovative approach to ester synthesis. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals, including this compound. A key focus is the reduction or elimination of hazardous solvents. Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent a significant step towards more sustainable chemical processes. academie-sciences.frrsc.org These techniques can lead to shorter reaction times, higher yields, and a significant reduction in waste.
The use of heterogeneous catalysts, such as solid acids, aligns with green chemistry principles by simplifying catalyst-product separation and enabling catalyst reuse. pku.edu.cn Furthermore, the selection of non-toxic and renewable starting materials is a critical aspect. For instance, developing pathways that utilize biomass-derived feedstocks would be a significant advancement.
The table below outlines some green chemistry approaches applicable to the synthesis of aryl formates.
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often using microwave or mechanical (ball milling) energy. academie-sciences.frrsc.org | Direct esterification of 4-methoxyphenol with a formic acid derivative under solvent-free conditions. |
| Heterogeneous Catalysis | Using solid catalysts that can be easily separated from the reaction mixture and recycled. pku.edu.cn | Esterification of 4-methoxyphenol using a solid acid catalyst. |
| Use of Greener Reagents | Employing less toxic and more environmentally benign reagents, such as using H₂O₂ instead of traditional peroxyacids. wikipedia.org | Baeyer-Villiger oxidation of p-anisaldehyde using a catalytic amount of a non-toxic catalyst with hydrogen peroxide. |
| Catalysis with Ionic Liquids | Utilizing ionic liquids as recyclable catalysts and reaction media. mdpi.com | Esterification of 4-methoxyphenol in an acidic ionic liquid. |
| Organocatalysis | The use of small organic molecules, like N-heterocyclic carbenes, to catalyze reactions. organic-chemistry.org | NHC-catalyzed formylation of 4-methoxyphenol using a benign formyl source like methyl formate. |
Chemical Reactivity and Transformation of 4 Methoxyphenol Formate
Hydrolysis Mechanisms to 4-Methoxyphenol (B1676288) (Mequinol)
The hydrolysis of 4-Methoxyphenol formate (B1220265) to yield 4-Methoxyphenol and formic acid is a fundamental transformation that can be catalyzed by either acid or base. The acid-catalyzed pathway is of particular interest in many chemical contexts.
Acid-Catalyzed Hydrolysis of Formate Esters
4-Methoxyphenol formate + H₂O ⇌ 4-Methoxyphenol + Formic Acid
The equilibrium nature of this reaction means that an excess of water can be utilized to drive the reaction towards the products, maximizing the yield of 4-Methoxyphenol. chemguide.co.uk
Mechanistic Investigations of Ester Cleavage
The mechanism for the acid-catalyzed hydrolysis of esters like this compound involves several key steps. libretexts.orgchemguide.co.uk While specific mechanistic studies on this compound are not extensively documented, the general mechanism for acid-catalyzed ester hydrolysis provides a reliable model.
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This protonation increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgchemguide.co.uk
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original 4-methoxyphenol group. This converts the 4-methoxyphenoxy group into a good leaving group (4-Methoxyphenol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the departure of the 4-Methoxyphenol molecule.
Deprotonation: The final step involves the deprotonation of the resulting protonated formic acid to regenerate the acid catalyst (H₃O⁺) and form formic acid.
Influence of Reaction Conditions on Hydrolysis Efficacy
The efficiency of the hydrolysis of this compound is significantly influenced by several reaction conditions, including temperature, pH, and the concentration of reactants.
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis. However, as the reaction is reversible, excessively high temperatures might also favor the reverse reaction (esterification). Kinetic studies on similar alkyl formates have been conducted at temperatures ranging from 80-110°C. diva-portal.org
pH: The rate of acid-catalyzed hydrolysis is directly dependent on the concentration of the acid catalyst. A lower pH (higher concentration of H₃O⁺) will lead to a faster reaction rate. The stability of formate esters is generally lowest in acidic and alkaline conditions, with a maximum stability typically observed in the neutral pH range.
Below is an interactive data table illustrating the hypothetical effect of temperature and pH on the rate of hydrolysis of this compound.
| Temperature (°C) | pH | Relative Rate of Hydrolysis |
| 50 | 2 | 1.0 |
| 70 | 2 | 2.5 |
| 90 | 2 | 6.0 |
| 70 | 1 | 5.0 |
| 70 | 3 | 1.2 |
Exploration of Other Potential Reaction Pathways
Beyond hydrolysis, this compound can potentially undergo other transformations, such as transesterification and redox reactions.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve the reaction with an alcohol (R-OH) to produce a new formate ester and 4-Methoxyphenol.
This compound + R-OH ⇌ R-formate + 4-Methoxyphenol
This reaction is also reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com The reaction can be catalyzed by both acids and bases. In an acid-catalyzed mechanism, the carbonyl group is protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com In a base-catalyzed mechanism, the alkoxide of the reacting alcohol acts as the nucleophile. masterorganicchemistry.com
The following table provides a hypothetical comparison of the yield of a new formate ester in a transesterification reaction with different alcohols under acidic conditions.
| Reactant Alcohol | Molar Ratio (Alcohol:Ester) | Reaction Time (h) | Hypothetical Yield (%) |
| Methanol | 10:1 | 6 | 85 |
| Ethanol | 10:1 | 6 | 82 |
| Isopropanol | 10:1 | 6 | 75 |
Redox Chemistry Involving the Formate Moiety
The formate moiety in this compound has the potential to participate in redox reactions. The carbon atom in the formate group is in the +2 oxidation state, making it susceptible to both oxidation and reduction.
Oxidation: The formate group can be oxidized to carbon dioxide. This oxidation can be achieved using various oxidizing agents. The electrochemical oxidation of formates has been studied, often in the context of fuel cells, where it is oxidized at a catalytic surface. mdpi.com
Reduction: The formate group can be reduced to formaldehyde or even methanol under appropriate reducing conditions. However, the direct reduction of the ester functionality can be challenging and may require strong reducing agents like lithium aluminum hydride. The reduction of a similar compound, 4-methoxybenzyl formate, can be achieved through hydrogenation, although this typically cleaves the ester to yield the corresponding alcohol and methanol.
Role and Applications of 4 Methoxyphenol Formate in Organic Synthesis
Intermediate in the Preparation of 4-Methoxyphenol (B1676288) Derivatives
4-Methoxyphenol formate (B1220265) is a key intermediate for introducing the 4-methoxyphenyl (B3050149) moiety and for the synthesis of various derivatives through the transfer of its formyl group. Its utility stems from its ability to react with nucleophiles, leading to the formation of formamides, among other compounds. This reactivity makes it a valuable tool for chemists looking to create specific molecular architectures.
Precursor for Pharmacologically Relevant Methoxyphenols
The 4-methoxyphenyl group is a structural component found in numerous pharmacologically active compounds. While direct evidence of 4-Methoxyphenol formate's use in major drug synthesis pathways is limited, its potential as a precursor lies in its ability to formylate amines. Formamides are stable intermediates that are crucial in the synthesis of many pharmaceuticals. nih.gov For instance, the formamide functional group is present in the structure of Arformoterol, a long-acting β2-adrenoceptor agonist used in the treatment of respiratory diseases. google.com
The synthesis of novel therapeutic agents often involves the modification of existing drug scaffolds to improve efficacy or reduce side effects. One such example is the development of N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole. This derivative has shown significant activity against the nematode Toxocara canis with lower cytotoxicity than its parent compound. nih.gov While this specific derivative was synthesized from 4-anisidine, the use of formylating agents like this compound represents a viable alternative strategy for creating the foundational amide bond in similar structures.
The table below illustrates examples of pharmacologically relevant compounds containing the N-(4-methoxyphenyl)amide scaffold, a structure accessible through formylation/amidation reactions.
| Compound Name | Starting Materials (Reported Synthesis) | Therapeutic Class |
| N-(4-methoxyphenyl)pentanamide | 4-anisidine and pentanoic acid | Anthelmintic |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide | 4-anisidine and nitrobenzenesulfonyl chloride | Synthetic Intermediate |
| Arformoterol | N-(2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | Bronchodilator |
Building Block for Advanced Organic Scaffolds
In the construction of complex molecular frameworks, simple and versatile building blocks are essential. Formate anions, the simplest carboxylates, have been used to construct porous metal-organic frameworks (MOFs). researchgate.net While not a direct application of this compound, this highlights the utility of the formate moiety in creating organized, three-dimensional structures.
The concept of a "build-couple-transform" strategy in library synthesis relies on combining simple building blocks to create a core scaffold, which is then transformed into a variety of complex molecules. nih.gov this compound can be envisioned as a building block in such a strategy, where it introduces a formyl group that can participate in subsequent cyclization or condensation reactions to form heterocyclic systems or other advanced scaffolds. The reactivity of the formyl group allows for the creation of diverse structures from a common intermediate. nih.gov
Strategic Applications in Multi-Step Synthesis
The strategic application of a reagent in a multi-step synthesis often involves leveraging its specific reactivity to achieve a desired transformation efficiently and with high selectivity. researchgate.netnih.gov this compound's primary strategic use is as a formylating agent, a class of reagents crucial for the N-formylation of amines. scispace.com
N-formyl compounds are valuable intermediates for several reasons:
Protecting Groups: The formyl group can serve as a protecting group for amines.
Precursors to Isocyanides: Formamides can be dehydrated to form isocyanides.
Synthesis of Methylated Amines: They are intermediates in the production of monomethylated amines from primary amines. scispace.com
Compared to other formylating agents like acetic formic anhydride or chloral, aryl formates such as phenyl formate and by extension, this compound, offer an alternative that can be activated under specific conditions. scispace.commdpi.com Phenyl formate has been successfully used as a carbon monoxide (CO) surrogate in palladium-catalyzed reductive cyclization reactions to produce N-heterocycles, avoiding the need for high-pressure CO gas. mdpi.com The electronic properties of this compound, influenced by the electron-donating methoxy (B1213986) group, could potentially modulate the reactivity in similar catalytic cycles, offering a strategic advantage in certain multi-step synthetic sequences. The development of telescoped, continuous flow processes for pharmaceutical synthesis underscores the need for efficient and compatible reagents, a role that well-behaved formylating agents can fill. nih.govacs.org
Advanced Spectroscopic Analysis Techniques for Formate Esters of Phenols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In 4-methoxyphenol (B1676288) formate (B1220265), the ¹H NMR spectrum exhibits distinct signals corresponding to the formate proton, the aromatic protons, and the methoxy (B1213986) protons.
The formate proton (H-C=O) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift, typically observed in the range of 8.0-8.5 ppm. For instance, the formate proton in phenethyl formate appears at approximately 8.00 ppm. chemicalbook.com
The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the formate group are expected to resonate at a slightly different chemical shift than the protons ortho to the methoxy group due to the different electronic effects of these substituents. Generally, aromatic protons in such esters are found in the region of 6.8-7.5 ppm. oregonstate.edu The methoxy group protons (-OCH₃) will present as a sharp singlet, typically around 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxyphenol Formate
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Formate (H-C=O) | 8.0 - 8.5 | Singlet (s) |
| Aromatic (Ar-H) | 6.8 - 7.5 | Doublet (d) |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
The carbonyl carbon of the formate group is particularly noteworthy, appearing significantly downfield in the range of 159-165 ppm due to its sp² hybridization and the double bond to an electronegative oxygen atom. rsc.orglibretexts.org Dynamic NMR studies of phenyl formate have shown the carbonyl carbon signal for the E isomer to be downfield. datapdf.com The aromatic carbons display signals in the typical aromatic region (110-160 ppm). The carbon attached to the ester oxygen (C1) will be deshielded, as will the carbon bearing the methoxy group (C4). The methoxy carbon itself will appear as a distinct signal around 55 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 159 - 165 |
| Aromatic (C1, C4) | 145 - 160 |
| Aromatic (C2, C3, C5, C6) | 115 - 130 |
| Methoxy (-OCH₃) | ~55 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show a cross-peak connecting the formate proton signal to the carbonyl carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the methoxy proton signal to the methoxy carbon signal. This provides unambiguous assignment of the proton and carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of the ester and aromatic functionalities.
The most prominent feature is the strong carbonyl (C=O) stretching vibration, which for aryl esters typically appears in the range of 1750-1715 cm⁻¹. orgchemboulder.com For phenyl acetate, a similar compound, this peak is observed at 1770 cm⁻¹. pg.edu.pl The presence of the aromatic ring conjugated with the ester oxygen can shift this frequency. The C-O stretching vibrations of the ester group are also strong and typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additionally, the spectrum will show C-H stretching vibrations for the aromatic and methoxy groups, and C=C stretching vibrations characteristic of the aromatic ring.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1715 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |
| Methoxy (C-H) | Stretch | 2950 - 2850 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and cleavage of the C-O single bond. libretexts.orglibretexts.org For an aryl formate, the loss of the formyl group (-CHO) or the formyloxy group (-OCHO) can be expected. The fragmentation of the 4-methoxyphenyl moiety can also occur, leading to characteristic ions. The fragmentation of aromatic compounds often results in stable ions. libretexts.org
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 152 | [M]⁺ (Molecular Ion) |
| 124 | [M - CO]⁺ |
| 109 | [M - CHO₂]⁺ |
| 95 | [C₆H₄OH]⁺ |
| 77 | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The presence of a chromophore, a light-absorbing group, is necessary for UV-Vis absorption.
In this compound, the 4-methoxyphenyl formate moiety acts as a chromophore. The electronic transitions observed are typically π → π* and n → π* transitions. shu.ac.ukyoutube.com The π → π* transitions, arising from the aromatic ring and the carbonyl group, are generally more intense. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms, are typically weaker. The presence of the methoxy group, an auxochrome, can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. cutm.ac.in For comparison, phenyl formate can be analyzed by HPLC with UV detection. sielc.com
Table 5: Expected Electronic Transitions for this compound
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 200 - 300 | High |
| n → π* | >300 | Low |
Future Research Directions and Unexplored Avenues for 4 Methoxyphenol Formate
Development of Novel, Greener Synthetic Methodologies
Current synthetic routes to aryl formates often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic strategies for 4-Methoxyphenol (B1676288) formate (B1220265).
One promising avenue is the exploration of enzymatic synthesis . The use of enzymes, such as lipases or esterases, could offer a highly selective and eco-friendly alternative to conventional chemical catalysis. nih.govnih.gov These biocatalytic methods typically operate under mild conditions in aqueous media, reducing energy consumption and the use of hazardous organic solvents.
Another area ripe for investigation is the use of eco-friendly catalysts and solvent systems . This could include the use of solid acid catalysts, ionic liquids, or deep eutectic solvents to replace traditional corrosive and volatile reagents. semanticscholar.org For instance, catalyst-free methods or the use of readily available and less toxic catalysts like sodium formate could be explored. mdpi.com Furthermore, employing green solvents or even solvent-free reaction conditions, such as grinding techniques, could significantly improve the environmental profile of the synthesis.
Photocatalytic synthesis represents another frontier. Visible-light-mediated reactions, often employing organic dyes as photosensitizers, can provide a mild and efficient pathway to aryl esters. researchgate.netacs.org Investigating the feasibility of a photocatalytic route to 4-Methoxyphenol formate from readily available precursors could lead to novel and sustainable production methods.
A comparative overview of potential greener synthetic approaches is presented in Table 1.
Table 1: Potential Greener Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Enzymatic Synthesis | High selectivity, mild reaction conditions, aqueous media, reduced waste. | Screening for suitable enzymes (lipases, esterases), optimization of reaction parameters (pH, temperature), enzyme immobilization for reusability. |
| Eco-friendly Catalysts | Use of solid acids, ionic liquids, or simple salts; potential for catalyst recycling. | Development and testing of novel heterogeneous catalysts, exploring the use of low-cost and non-toxic catalysts. |
| Green Solvents/Solvent-Free | Reduced use of volatile organic compounds (VOCs), simplified work-up procedures. | Investigation of reactions in water, supercritical fluids, or under solvent-free grinding conditions. |
Exploration of Alternative Catalytic Systems for Formation and Transformation
Beyond its synthesis, the catalytic applications of this compound itself are an untapped area of research. Aryl formates can serve as valuable reagents in various catalytic transformations, acting as sources of carbon monoxide or as coupling partners.
Future research should explore the use of this compound in palladium-catalyzed cross-coupling reactions . Aryl formates have been successfully employed as carbon monoxide surrogates in esterification and other carbonylation reactions. mdpi.comrsc.org Investigating the reactivity of this compound in such reactions could lead to novel synthetic routes for a variety of fine chemicals. For instance, its use in the hydroesterification of olefins could be a promising avenue. organic-chemistry.org
Rhodium-catalyzed reactions , such as hydroformylation, also present a compelling area for investigation. nih.govresearchgate.netrsc.org The potential of this compound to participate in or influence rhodium-catalyzed processes has not been explored and could yield interesting and synthetically useful results.
Furthermore, the development of bifunctional catalysts for both the formation and subsequent transformation of this compound in one-pot processes would be a significant advancement in process intensification and green chemistry. mdpi.com
Detailed Kinetic and Thermodynamic Studies of Key Reactions
A fundamental understanding of the reaction kinetics and thermodynamics is crucial for the optimization and scale-up of any chemical process involving this compound. Currently, there is a notable lack of such data in the scientific literature.
Kinetic studies on the formation of this compound via different catalytic systems would provide valuable insights into reaction mechanisms and help in identifying rate-determining steps. Similarly, kinetic investigations into its hydrolysis under various conditions (acidic, basic, and neutral) would be essential for understanding its stability and potential degradation pathways. pjsir.orgdiva-portal.orgnih.govresearchgate.net
Thermodynamic studies are equally important. Determining the thermodynamic parameters, such as the enthalpy and entropy of formation and reaction, would allow for the prediction of equilibrium constants and reaction feasibility. researchgate.netuniv.kiev.uaresearchgate.netcore.ac.uk This data is fundamental for reactor design and for developing energy-efficient processes.
Table 2: Key Reactions for Kinetic and Thermodynamic Investigation
| Reaction Type | Parameters to Investigate | Importance |
|---|---|---|
| Synthesis of this compound | Rate constants, activation energies, reaction orders with respect to reactants and catalysts. | Process optimization, catalyst development, mechanistic understanding. |
| Hydrolysis of this compound | Rate constants under different pH and temperature conditions, determination of catalytic effects. | Stability assessment, understanding environmental fate, predicting shelf-life. |
| Catalytic Transformations | Reaction kinetics of cross-coupling or carbonylation reactions using this compound. | Elucidating reaction mechanisms, optimizing product yields and selectivity. |
Investigation into Environmental Fate and Degradation Pathways of Aryl Formate Esters
The increasing focus on the environmental impact of chemicals necessitates a thorough investigation into the environmental fate and degradation of this compound and related aryl formate esters.
Research in this area should focus on both biodegradation and abiotic degradation pathways. Studies on the microbial degradation of aryl esters can help in identifying microorganisms and enzymatic pathways responsible for their breakdown in various environmental compartments, such as soil and water. nih.gov Understanding these pathways is crucial for assessing the persistence and potential bioaccumulation of these compounds.
Abiotic degradation processes, such as hydrolysis and photolysis, also play a significant role in the environmental fate of organic compounds. fishersci.comvliz.be The rate of hydrolysis of this compound under different environmental conditions (e.g., pH, temperature) should be determined. Furthermore, its photolytic stability and the identification of its degradation products upon exposure to sunlight are important research questions.
A summary of key areas for environmental investigation is provided in Table 3.
Table 3: Focus Areas for Environmental Fate and Degradation Studies
| Degradation Pathway | Research Objectives | Methodologies |
|---|---|---|
| Biodegradation | Identify microbial strains capable of degrading this compound. Elucidate the metabolic pathways and key enzymes involved. Assess the rate of biodegradation in different environmental matrices. | Enrichment culture techniques, isolation of degrading microorganisms, metabolic pathway analysis, respirometry studies. |
| Abiotic Degradation | Determine the hydrolysis rate constants at various pH and temperatures. Investigate the photolytic degradation rate and identify photoproducts. | Laboratory hydrolysis experiments, photolysis studies using simulated sunlight, analytical techniques (HPLC, GC-MS) for product identification. |
Potential Role in Material Science or Polymer Chemistry (beyond basic inhibition)
While the parent compound, 4-methoxyphenol, is a known polymerization inhibitor, the formate ester derivative could possess unique properties that make it a valuable component in material science and polymer chemistry. hoseachem.comnvchem.netgoogle.com
Future research could explore the use of this compound as a functional monomer in polymerization reactions. The presence of both an ester group and a methoxy-substituted aromatic ring could impart specific properties to the resulting polymers, such as altered thermal stability, optical properties, or degradability.
Another potential application is in the development of responsive materials . The formate ester linkage could be designed to be cleavable under specific conditions (e.g., pH, enzymatic action), allowing for the creation of smart materials that release active molecules or change their properties in response to a stimulus.
Furthermore, the aromatic nature of this compound suggests its potential use as a building block for liquid crystals or other functional organic materials . benthamdirect.com The interplay between the molecular structure and the resulting material properties would be a fascinating area of study.
This compound remains a largely enigmatic compound with significant untapped research potential. The future directions outlined in this article, from the development of green synthetic methods to the exploration of its role in material science, provide a roadmap for future investigations. A concerted research effort in these areas will not only deepen our fundamental understanding of this molecule but also has the potential to unlock novel applications in catalysis, environmental science, and materials chemistry.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-Methoxyphenol formate in laboratory settings?
Methodological Answer:
- Synthesis : this compound can be synthesized via esterification of 4-Methoxyphenol with formic acid derivatives (e.g., formic anhydride) under acidic catalysis. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions, such as polymerization, which is a known risk for phenolic compounds .
- Characterization :
- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity analysis (>96% purity thresholds are typical) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key functional groups (e.g., methoxy, formate ester). For example, the methoxy proton resonance typically appears at ~3.8 ppm in CDCl₃ .
- Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection ensures batch consistency, particularly for trace impurities .
Q. How can spectroscopic techniques elucidate the conformational landscape of this compound?
Methodological Answer:
- Rotational Spectroscopy : Millimeter-wave (mm-wave) spectroscopy coupled with quantum chemical calculations (e.g., DFT) resolves rotational constants and identifies stable rotamers. For 4-Methoxyphenol derivatives, the absence of intramolecular hydrogen bonding (unlike ortho-substituted isomers) increases conformational flexibility, leading to multiple rotamers detectable via rotational transitions .
- Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy differentiate between ester (C=O stretch at ~1740 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups. Temperature-dependent studies can map energy barriers between conformers .
Advanced Research Questions
Q. What reaction mechanisms involve this compound in O–O bond cleavage or electron transfer processes?
Methodological Answer:
- Kinetic Studies : Laser flash photolysis (LFP) monitors transient intermediates (e.g., radical cations) during electron transfer. For example, 4-Methoxyphenol derivatives quench aniline radical cations (DMABN•+) via proton-coupled electron transfer (PCET), with rate constants determined via Stern-Volmer analysis .
- Mechanistic Probes : Low-temperature absorption spectroscopy (e.g., at −70°C in MeTHF) tracks intermediates in O–O bond cleavage reactions. Eyring plots derived from variable-temperature kinetic data (e.g., Vmax vs. 1/T) reveal activation parameters (ΔH‡, ΔS‡) .
Q. How do computational methods like DFT aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) model electron density and local kinetic energy to predict reaction pathways. For example, DFT calculations validated the thermodynamically favorable chlorination of 4-Methoxyphenol with Cl₂ and HOCl .
- Multi-Reference Methods : MP2 calculations complement DFT for systems with strong electron correlation, such as radical intermediates formed during oxidation. These methods reconcile experimental and computational data on reaction energetics .
Q. What environmental fate assessments are critical for this compound, and how are they conducted?
Methodological Answer:
- Bioconcentration Factor (BCF) : Estimated using log Kow (octanol-water partition coefficient) and regression models. For 4-Methoxyphenol, a BCF of 4 in fish suggests low bioaccumulation potential .
- Soil Mobility : Adsorption coefficients (Koc) are determined experimentally via batch equilibrium tests. For example, a Koc of 55.7 in Brookston clay loam indicates high soil mobility, necessitating groundwater contamination risk assessments .
Q. How should researchers address contradictions between experimental and computational data on reaction pathways?
Methodological Answer:
- Case Study : Discrepancies in chlorination pathways (e.g., DFT-predicted vs. observed product ratios) are resolved by:
- Statistical Tools : Bayesian analysis quantifies uncertainties in computational parameters (e.g., exchange-correlation functionals) to improve agreement with experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
